1,1,1,3,3,3-Hexachloro-2,2-bis(trichlorosilyl)trisilane

Vue d'ensemble

Description

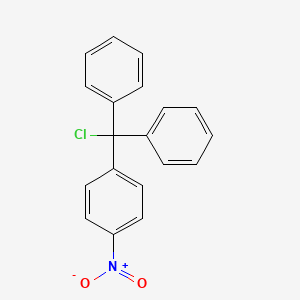

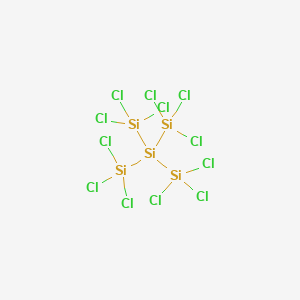

1,1,1,3,3,3-Hexachloro-2,2-bis(trichlorosilyl)trisilane, commonly known as HCTS, is a highly reactive and versatile organosilicon compound. It is a powerful reagent used in a variety of synthetic organic and organometallic reactions. HCTS is a colorless liquid at room temperature, with a boiling point of 123 °C, and a density of 1.7 g/mL. In addition, HCTS is a highly versatile and useful reagent, as it is capable of forming covalent bonds with a wide variety of substrates.

Applications De Recherche Scientifique

Silsesquioxanes as Models for Silica Surfaces

Silsesquioxanes, which are compounds structurally similar to the query compound, serve as models for studying the surfaces of silica. Their structural characterization provides insights into the molecular architecture of silica surfaces and helps understand the surface chemistry of silica-based materials (Feher, Newman, & Walzer, 1989).

Synthesis of Long-Chain Alkanes with Internal Disilane Linkages

Research on synthesizing long-chain alkanes with internal H2SiSiH2 linkages demonstrates the utility of silane compounds in creating novel organosilicon structures. Such studies contribute to the development of new materials with unique properties (Söldner, Schier, & Schmidbaur, 1996).

Catalysis in Polymer Synthesis

Tris(pentafluorophenyl)borane, acting as a catalyst in the synthesis of optically active SiO-containing polymers, showcases the role of specific organosilicon compounds in polymer chemistry. This application is pivotal for producing polymers with controlled chemical and stereoregular structures (Zhou & Kawakami, 2005).

Cross-Metathesis of Vinyltriethoxysilane

The effective cross-metathesis of vinyltriethoxysilane with 1-alkenes, catalyzed by ruthenium trichloride, highlights a method for synthesizing 1-(triethoxysilyl)-1-alkenes. This chemical process expands the toolkit for creating silicon-containing olefins, valuable in various materials science applications (Foltynowicz & Marciniec, 1989).

Preparation of Mesoporous Silicate Gels

The use of tributylstannyl ester of polymeric silicic acid for preparing mesoporous organic-inorganic hybrid gels exemplifies the utility of silane compounds in creating materials with specific surface areas and porosity. Such materials have applications in catalysis, adsorption, and sensor technology (Oikawa et al., 2000).

Mécanisme D'action

Target of Action

Tetrakis(trichlorosilyl)silane, also known as 1,1,1,3,3,3-Hexachloro-2,2-bis(trichlorosilyl)trisilane or DTXSID90790009, is primarily used as a chemical intermediate Its primary role is in the synthesis of other compounds, particularly in the field of organosilicon chemistry .

Mode of Action

The mode of action of Tetrakis(trichlorosilyl)silane is largely dependent on the specific chemical reaction it is involved in. It is highly reactive due to the presence of trichlorosilyl groups . This high reactivity makes it useful as a reagent in a number of transformations . For instance, it has been used in substitution reactions, as superacids, and weakly coordinating anions .

Biochemical Pathways

It plays a crucial role in the synthesis of various organosilicon compounds, which may subsequently interact with biological systems .

Pharmacokinetics

It is primarily used in controlled laboratory or industrial settings, where exposure is minimized .

Result of Action

The result of Tetrakis(trichlorosilyl)silane’s action is the formation of new compounds through chemical reactions. The specific products depend on the reaction conditions and the other reactants involved .

Action Environment

The action of Tetrakis(trichlorosilyl)silane is influenced by various environmental factors. For instance, it is sensitive to moisture, and hydrogen chloride may be formed by reaction with water and moisture in air . Therefore, it is typically handled and stored under dry conditions to prevent unwanted reactions . The temperature and pressure of the reaction environment can also significantly affect the outcome of the reactions it participates in .

Propriétés

IUPAC Name |

tetrakis(trichlorosilyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl12Si5/c1-13(2,3)17(14(4,5)6,15(7,8)9)16(10,11)12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTCXJJZPNJOAGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Si]([Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl12Si5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90790009 | |

| Record name | 1,1,1,3,3,3-Hexachloro-2,2-bis(trichlorosilyl)trisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90790009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,3,3,3-Hexachloro-2,2-bis(trichlorosilyl)trisilane | |

CAS RN |

50350-62-4 | |

| Record name | 1,1,1,3,3,3-Hexachloro-2,2-bis(trichlorosilyl)trisilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90790009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,3,3,3-Hexachloro-2,2-bis(trichlorosilyl)trisilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the significance of the reaction between Tetrakis(trichlorosilyl)silane and HCl?

A1: The research paper highlights that Tetrakis(trichlorosilyl)silane undergoes a specific cleavage reaction when exposed to Hydrogen chloride (HCl) in a Silicon tetrachloride (SiCl4) solution. [] This controlled reaction yields Tris(trichlorosilyl)silane (HSi(SiCl3)3) and SiCl4 as products. [] The ability to selectively cleave this compound using HCl opens up possibilities for controlled synthesis and modification of oligosilanes. This reaction is particularly interesting because it provides a method for obtaining specific chlorinated oligosilanes which could serve as precursors for more complex silicon-containing compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Silane, bicyclo[2.2.1]hept-2-yldimethoxymethyl-](/img/structure/B1514483.png)

![N-Benzoyl-2'-O-[(2-nitrophenyl)methyl]adenosine](/img/structure/B1514489.png)

![(2S,3S,5R,6R)-6-[[(4S,4Ar,7S,7aR,12bS)-9-ethoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1514492.png)

![Aziridine, 1-[(4-methylphenyl)sulfonyl]-2-(phenylmethyl)-, (2R)-](/img/structure/B1514497.png)